Ester vs. Carboxylic Acid: Physicochemical Property Differentiation from Oxamoylanthranilic Acid
2-Methoxycarbonyloxanilic acid amide differs from its direct carboxylic acid analog, oxamoylanthranilic acid (CAS 51679-86-8; 2-[(2-amino-2-oxoacetyl)amino]benzoic acid), by replacement of the –COOH group with –COOCH₃. In the oxanilic acid antiallergic series, the ester moiety is a critical determinant of oral activity: hydrolysis of the ester from the oxanilic ester moiety causes a complete loss of oral efficacy in the rat PCA model [1]. Oxanilic acid (CAS 500-72-1) itself has a measured logP of 0.78 and aqueous solubility of ~8.24 g/L at 25°C . Methyl esterification of the ortho-benzoic acid moiety is predicted to increase logP by approximately 0.8–1.2 log units (to ~1.6–2.0), while reducing aqueous solubility, thereby enhancing passive membrane permeability—a property essential for oral absorption and intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (logP) and oral bioavailability determinant |
|---|---|
| Target Compound Data | Predicted logP ~1.6–2.0 (methyl ester); ester moiety intact → oral activity retained (class-level SAR) |
| Comparator Or Baseline | Oxanilic acid: measured logP = 0.78; oxamoylanthranilic acid: free –COOH (ionized at pH 7.4); oxanilic acid esters with hydrolyzed ester: oral activity lost |
| Quantified Difference | ΔlogP ≈ +0.8–1.2 vs. oxanilic acid; binary (active/inactive) oral efficacy switch dependent on ester integrity |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) model; computational logP prediction; pH 7.4 physiological conditions |
Why This Matters
For procurement decisions in oral drug discovery programs, the methyl ester is not interchangeable with the carboxylic acid—the ester is structurally required for oral activity in the oxanilic acid class, making it the appropriate choice for orally targeted screening cascades.
- [1] Sellstedt, J.H. et al. Oxanilic acids, a new series of orally active antiallergic agents. J Med Chem. 1975 Sep;18(9):926-33. DOI: 10.1021/jm00243a014. PMID: 1159715. View Source
- [2] Oxamoylanthranilic acid (CAS 51679-86-8): Benzoic acid, 2-[(2-amino-2-oxoacetyl)amino]-, MF: C₉H₈N₂O₄, MW: 207.16. iChemistry.cn. View Source
